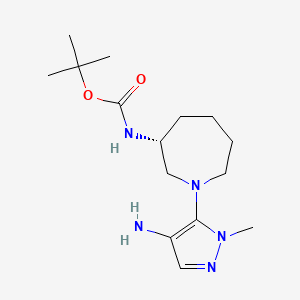![molecular formula C6H3BrIN3 B13093371 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of both bromine and iodine atoms attached to a triazolopyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative intramolecular cyclization of heterocyclic hydrazones with [bis(trifluoroacetoxy)iodo]benzene . Another approach utilizes microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of microwave irradiation and eco-friendly conditions is particularly promising for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.
Major Products: The major products formed depend on the specific reactions and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or iodine atoms .
Aplicaciones Científicas De Investigación
7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, derivatives of triazolopyridine have been shown to inhibit certain kinases, which play a role in cell signaling pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Comparison: 7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it valuable for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C6H3BrIN3 |
|---|---|
Peso molecular |
323.92 g/mol |
Nombre IUPAC |
7-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H |
Clave InChI |
BUKOYPXCMWHHBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NN=C2I)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)




![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)

![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)


![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)
